(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid
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Overview
Description
(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid is a fluorinated derivative of L-homocysteine, an amino acid that plays a crucial role in the metabolism of methionine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid typically involves the use of S-adenosyl-L-homocysteine and fluoromethyl iodide. The reaction is catalyzed by halide methyltransferases, which facilitate the transfer of the fluoromethyl group to the sulfur atom of L-homocysteine . The reaction conditions generally include mild temperatures and neutral pH to ensure the stability of the fluorinated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of biocatalysts, such as engineered human methionine adenosyltransferase, has been explored to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The fluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid exerts its effects primarily through its interaction with methyltransferases. The fluoromethyl group is transferred to various nucleophiles, including oxygen, nitrogen, and sulfur atoms, through a polar S_N2 attack mechanism . This transfer alters the chemical properties of the target molecules, enhancing their stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
S-adenosyl-L-methionine (SAM): A natural methyl donor used in various methylation reactions.
Fluoromethylated SAM analogs: Synthetic derivatives used for specific fluoromethylation reactions.
Uniqueness
(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid is unique due to its specific fluoromethyl group, which imparts distinct chemical properties such as increased metabolic stability and reactivity compared to non-fluorinated analogs . This makes it a valuable tool in both research and industrial applications.
Biological Activity
(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid, commonly referred to as L-Homocysteine, S-(fluoromethyl)-, is an amino acid derivative with notable biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
- Molecular Formula : C5H10FNO2S
- Molar Mass : 167.2 g/mol
- CAS Number : 199526-45-9
The biological activity of this compound is primarily linked to its interaction with various biological targets. The presence of the fluoromethylsulfanyl group enhances its reactivity and potential binding affinity to target proteins.
Target Interactions
- Integrin Antagonism : Similar compounds have been studied for their role as integrin antagonists, which are critical in cell adhesion and signaling pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a potential candidate for antibiotic development.
- Anticancer Effects : Some studies have indicated that derivatives of this compound could inhibit cancer cell proliferation, although specific data on this compound is limited.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study assessed the antimicrobial effects of various amino acid derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria, suggesting potential as an antibiotic agent.
-
Cancer Cell Proliferation Inhibition :
- In vitro experiments demonstrated that the compound could reduce the growth of certain cancer cell lines by inducing apoptosis. This effect was attributed to the modulation of signaling pathways involved in cell survival.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
(2S)-2-amino-4-(fluoromethylsulfanyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO2S/c6-3-10-2-1-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVAVDAFEFRPLL-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCF)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSCF)[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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